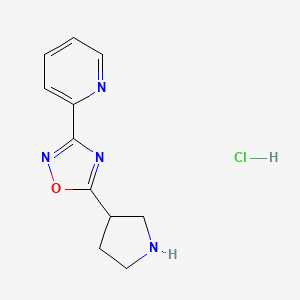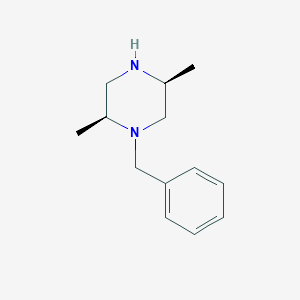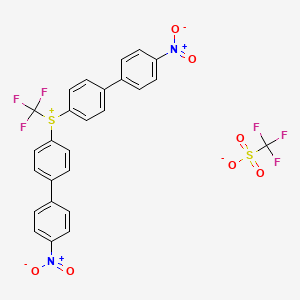
S-(Trifluoromethyl)bis(4-nitrobiphenyl)sulfonium trifluoromethanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-(Trifluoromethyl)bis(4-nitrobiphenyl)sulfonium trifluoromethanesulfonate (TFNBS) is a derivative of 4-nitrobiphenyl sulfonium, which is an important organic compound used in a variety of scientific and industrial applications. TFNBS is a highly versatile and useful compound that has been widely studied due to its unique properties and applications.
Wissenschaftliche Forschungsanwendungen
S-(Trifluoromethyl)bis(4-nitrobiphenyl)sulfonium trifluoromethanesulfonate is used in a variety of scientific and industrial applications. It is used as a catalyst in organic synthesis, as a reagent for the preparation of heterocyclic compounds, and as a reagent for the preparation of polymers. It is also used as a reagent for the preparation of pharmaceuticals, as a reagent for the preparation of dyes, and as a reagent for the preparation of pigments.
Wirkmechanismus
S-(Trifluoromethyl)bis(4-nitrobiphenyl)sulfonium trifluoromethanesulfonate is a highly reactive compound that can be used as a catalyst in a variety of reactions. It can act as a Lewis acid, a Bronsted acid, and a proton donor. It can also act as a nucleophile, a reducing agent, and a catalyst for the formation of covalent bonds.
Biochemical and Physiological Effects
S-(Trifluoromethyl)bis(4-nitrobiphenyl)sulfonium trifluoromethanesulfonate has been studied for its biochemical and physiological effects. It has been found to have anti-inflammatory, anti-oxidant, and anti-microbial properties. It has also been found to have anti-tumor and anti-cancer properties. Additionally, it has been found to have a positive effect on the cardiovascular system and to improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
S-(Trifluoromethyl)bis(4-nitrobiphenyl)sulfonium trifluoromethanesulfonate has several advantages and limitations for lab experiments. One advantage is that it is a highly versatile and useful compound that can be used in a variety of reactions. Additionally, it is relatively inexpensive and can be easily synthesized. However, it is also a highly reactive compound and should be handled with caution. Additionally, it can be difficult to remove from the reaction mixture after it has been used.
Zukünftige Richtungen
There are a number of potential future directions for S-(Trifluoromethyl)bis(4-nitrobiphenyl)sulfonium trifluoromethanesulfonate research. One potential direction is to explore its potential uses in the pharmaceutical industry, such as the development of new drugs and drug delivery systems. Additionally, further research could be conducted on its biochemical and physiological effects, such as its anti-inflammatory, anti-oxidant, and anti-microbial properties. Additionally, further research could be conducted on its potential uses in the development of new materials and in the synthesis of new compounds. Finally, further research could be conducted on its potential applications in the fields of nanotechnology and biotechnology.
Synthesemethoden
S-(Trifluoromethyl)bis(4-nitrobiphenyl)sulfonium trifluoromethanesulfonate can be synthesized through a two-step process. The first step involves the reaction of 4-nitrobiphenyl sulfonium with trifluoromethyl iodide to form 4-nitrobiphenyl sulfonium trifluoromethyl iodide. The second step involves the reaction of 4-nitrobiphenyl sulfonium trifluoromethyl iodide with trifluoromethanesulfonic anhydride to form S-(Trifluoromethyl)bis(4-nitrobiphenyl)sulfonium trifluoromethanesulfonate.
Eigenschaften
IUPAC Name |
bis[4-(4-nitrophenyl)phenyl]-(trifluoromethyl)sulfanium;trifluoromethanesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H16F3N2O4S.CHF3O3S/c26-25(27,28)35(23-13-5-19(6-14-23)17-1-9-21(10-2-17)29(31)32)24-15-7-20(8-16-24)18-3-11-22(12-4-18)30(33)34;2-1(3,4)8(5,6)7/h1-16H;(H,5,6,7)/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGYRSTXGPLUYDB-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)[S+](C3=CC=C(C=C3)C4=CC=C(C=C4)[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-].C(F)(F)(F)S(=O)(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H16F6N2O7S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
646.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
S-(Trifluoromethyl)bis(4-nitrobiphenyl)sulfonium trifluoromethanesulfonate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

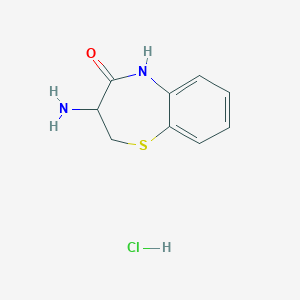
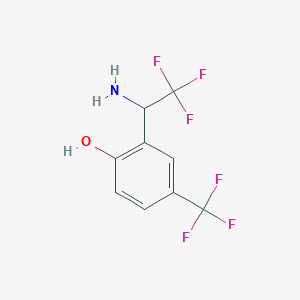
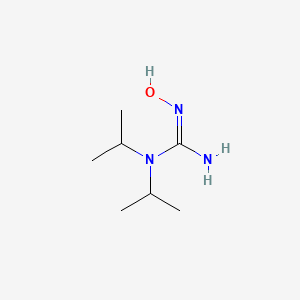

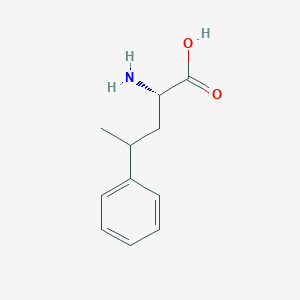
![6-Ethyl-5,6-dihydro-7H-pyrrolo[3,4-b]pyridin-7-one](/img/structure/B6354374.png)
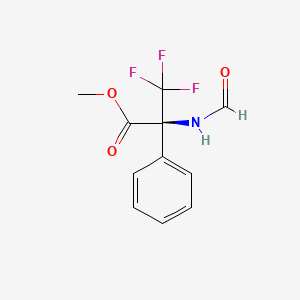
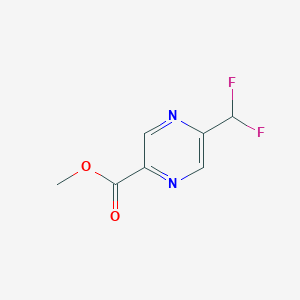
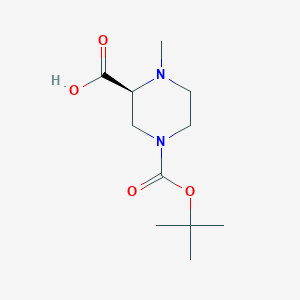

![{[4-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]methyl}amine hydrochloride](/img/structure/B6354407.png)
